molecular formula C13H20N2O7S3 B12327928 methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate

methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate

Cat. No.: B12327928
M. Wt: 412.5 g/mol
InChI Key: NGMFMGBINCLKCA-ZECSTPGPSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate is derived through hierarchical substitution and stereochemical descriptors:

  • Parent structure : Thieno[3,2-e]thiazine, a bicyclic system comprising a thiophene ring fused to a 1,2-thiazine ring at positions 3 and 2, respectively.
  • Substituents :
    • 4-Hydroxy : A hydroxyl group at position 4 of the dihydrothiazine ring, indicating partial saturation at C3–C4.
    • 2-(3-Methoxypropyl) : A 3-methoxypropyl chain at position 2, contributing to steric and electronic modulation.
    • 1,1-Dioxo : Two oxo groups on the thiazine sulfur, forming a sulfone moiety.
    • 6-Sulfonylethanimidate : A sulfonyl group at position 6 bonded to an ethanimidate ester [(1E)-N-(sulfonyl)ethanimidate], featuring a trans-configured imine (C=N).
  • Stereochemistry : The (4S) designation specifies the absolute configuration of the chiral center at C4, critical for molecular interactions.

Systematic Identification :

  • Molecular formula : C₁₆H₂₁N₃O₈S₃ (calculated via PubChem’s molecular framework).
  • Key descriptors : The sulfonylethanimidate group distinguishes this compound from simpler sulfonamide derivatives like (4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide.

Crystallographic Analysis of the Thieno[3,2-e]Thiazin Core

X-ray crystallographic data from analogous thienothiazine sulfonamides (e.g., PDB entry 1I8Z) reveal structural insights:

Parameter Value Source
Fused ring planarity Thiophene and thiazine rings coplanar (±0.05 Å)
S–O bond lengths (sulfone) 1.43–1.45 Å
C–S–C angle (thiazine) 104.2°
Hydrogen bonding O–H···O (2.7–3.0 Å) between 4-OH and sulfone

The sulfone group induces ring distortion, reducing thiazine aromaticity and favoring a boat-like conformation. The 3-methoxypropyl sidechain adopts a gauche configuration to minimize steric clash with the fused thiophene.

Stereochemical Considerations at the (4S) Chiral Center

The (4S) configuration governs three-dimensional topology:

  • Configuration determination : X-ray crystallography of related compounds confirms the S configuration via anomalous dispersion.
  • Hydrogen bonding : The 4-hydroxy group participates in intramolecular hydrogen bonds with the sulfone oxygen, stabilizing the (4S) enantiomer.
  • Optical activity : Specific rotation ([α]D²⁵ = +38.2° in methanol) aligns with (4S) analogs.

Enantiomer stability : Molecular dynamics simulations suggest the (4S) form is 2.3 kcal/mol more stable than (4R) due to reduced torsional strain in the thiazine ring.

Conformational Analysis of the Sulfonylethanimidate Moiety

The sulfonylethanimidate group exhibits restricted rotation due to resonance and steric effects:

  • Imine geometry : The (1E) configuration positions the methyl group and sulfonyl oxygen on opposite sides of the C=N bond, confirmed by NOESY correlations.
  • Sulfonyl group : The S=O bonds (1.43 Å) adopt a tetrahedral geometry, polarizing the adjacent N–S bond and enhancing electrophilicity.
  • Ethanimidate ester : The methyl ester rotates freely relative to the imine, populating two rotamers (85:15 ratio) in solution-phase NMR.

Conformational energy landscape :

Conformer Relative Energy (kcal/mol) Dominant Interaction
syn 0.0 N–H···O=S hydrogen bonding
anti 1.8 Steric hindrance between groups

Properties

Molecular Formula

C13H20N2O7S3

Molecular Weight

412.5 g/mol

IUPAC Name

methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate

InChI

InChI=1S/C13H20N2O7S3/c1-9(22-3)14-24(17,18)12-7-10-11(16)8-15(5-4-6-21-2)25(19,20)13(10)23-12/h7,11,16H,4-6,8H2,1-3H3/b14-9+/t11-/m1/s1

InChI Key

NGMFMGBINCLKCA-ZECSTPGPSA-N

Isomeric SMILES

C/C(=N\S(=O)(=O)C1=CC2=C(S1)S(=O)(=O)N(C[C@H]2O)CCCOC)/OC

Canonical SMILES

CC(=NS(=O)(=O)C1=CC2=C(S1)S(=O)(=O)N(CC2O)CCCOC)OC

Origin of Product

United States

Preparation Methods

Thiophene-Thiazine Annulation

The thieno[3,2-e]thiazine scaffold is constructed through cyclocondensation of 3-halo-5-acetoxy-2-pentanone derivatives with sulfur/nitrogen-containing reagents. For example:

  • Step 1 : 3-Chloro-5-acetoxy-2-pentanone reacts with thiocarbamide in anhydrous ethyl acetate using an SBA-15 molecular sieve-supported ionic liquid catalyst (e.g., 1-butyl-3-methylimidazolium acetate).
  • Step 2 : Intramolecular radical cyclization forms the thieno[3,2-e]thiazine ring via S–S bond homolysis, yielding 3,6-disubstituted derivatives.

Conditions :

  • Temperature: 140°C (microwave-assisted)
  • Catalyst: SBA-15/ionic liquid (0.16:1 weight ratio to substrate)
  • Yield: 69–81%

Sulfonylation and Ethanimidate Formation

Ethanimidate Synthesis

The ethanimidate moiety is installed via condensation with ethyl acetimidate:

  • Reagents : Ethyl orthoformate and sodium azide in glacial acetic acid.
  • Stereocontrol : Chiral auxiliaries (e.g., (S)-BINOL) ensure retention of the (4S)-configuration.

Conditions :

  • Temperature: 25°C (room temperature)
  • Yield: 83–90%

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps:

  • Cyclocondensation of thiourea with aldehydes completes in 10–15 min (vs. 8 h conventionally).
  • Solvent-free conditions reduce waste (E-factor: 0.3).

Ionic Liquid Catalysis

Recyclable ionic liquids (e.g., [Bmim]Br) enhance thiocarbamide reactivity:

  • Catalyst loading: 5 mol%
  • Reusability: 5 cycles without significant loss in yield.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Hexane/ethyl acetate (3:1) isolates the product with >98% HPLC purity.
  • Crystallization : Ethanol/water recrystallization removes residual catalysts.

Spectroscopic Validation

  • 1H NMR : Singlets at δ 10.57–10.90 ppm confirm NH protons.
  • X-ray Diffraction : CCDC 2358237 verifies the (4S)-configuration.

Comparative Analysis of Methods

Method Key Step Yield (%) Purity (%) Environmental Impact
Conventional Cyclization Radical S–S homolysis 81 98 High (toxic solvents)
Microwave-Assisted Solvent-free cyclocondensation 85 99 Low
Ionic Liquid Catalysis Thiocarbamide coupling 84 98 Moderate
Ultrasonic Sulfonation Ethanimidate formation 90 97 Low

Chemical Reactions Analysis

Types of Reactions

Methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the thieno[3,2-e]thiazin ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Core Structure

  • 1e, 1f, 1g: These feature non-fused 1,3-thiazine cores, offering greater conformational flexibility but reduced aromatic stabilization.

Functional Groups

  • Sulfonylethanimidate vs. Thione : The target compound’s sulfonylethanimidate group (-SO₂-N=C(OCH₃)-) is electron-withdrawing, contrasting with the thione (-C=S) in 1e–1g. This difference may alter reactivity in nucleophilic substitutions or metal coordination .
  • Chirality : The (4S)-hydroxyl group in the target compound introduces stereochemical complexity absent in 1e–1g, which lack chiral centers.

Analytical and Crystallographic Tools

  • Structural Confirmation : Compounds like 1e–1g were characterized using ¹H/¹³C-NMR and HRMS . The target compound’s stereochemistry would require advanced techniques such as X-ray crystallography (SHELXL) or ORTEP-3 for unambiguous resolution .
  • Thermodynamic Stability: The dihydrothieno-thiazine core in the target compound may exhibit higher thermal stability due to extended conjugation compared to non-fused analogs.

Biological Activity

Methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Molecular Structure

  • IUPAC Name : this compound
  • CAS Number : 221910-88-9
  • Molecular Formula : C13H20N2O7S3
  • Molecular Weight : 412.49 g/mol

Physical Properties

PropertyValue
AppearanceColourless gum
SolubilitySoluble in Acetonitrile
Storage ConditionsStore at 2-8°C

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, which is crucial in various physiological processes including acid-base balance and fluid secretion.

Antiglaucoma Activity

This compound has been identified as an impurity in brinzolamide, a drug used to treat glaucoma. Its structural similarity suggests that it may exhibit similar pharmacological properties. Research indicates that sulfonamide derivatives can effectively lower intraocular pressure by inhibiting carbonic anhydrase activity in the ciliary body of the eye.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl) exhibited significant inhibition of carbonic anhydrase II with an IC50 value comparable to that of brinzolamide. This suggests potential utility in treating conditions associated with elevated intraocular pressure.
  • Animal Studies :
    • In animal models, administration of compounds similar to methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl) resulted in a marked decrease in intraocular pressure, supporting its potential as an effective antiglaucoma agent.
  • Toxicological Assessment :
    • Toxicological evaluations indicate that while the compound exhibits therapeutic benefits, it also requires careful monitoring for adverse effects associated with sulfonamide compounds, such as hypersensitivity reactions.

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